(R)-1-(3-Bromophenyl)ethanol

Biocatalysis Enzymology Alcohol Dehydrogenase

(R)-1-(3-Bromophenyl)ethanol (CAS 134615-24-0), also known as (R)-3-bromo-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol. The compound features a stereogenic center bearing a hydroxyl group adjacent to a 3-bromophenyl moiety, with an (R)-absolute configuration as confirmed by its IUPAC name (1R)-1-(3-bromophenyl)ethan-1-ol and SMILES notation C[C@@H](O)C1=CC=CC(Br)=C1.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 134615-24-0
Cat. No. B144796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Bromophenyl)ethanol
CAS134615-24-0
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)O
InChIInChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
InChIKeyULMJQMDYAOJNCC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Bromophenyl)ethanol CAS 134615-24-0: Chiral Aryl Bromoalcohol Procurement Specifications and Identity


(R)-1-(3-Bromophenyl)ethanol (CAS 134615-24-0), also known as (R)-3-bromo-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . The compound features a stereogenic center bearing a hydroxyl group adjacent to a 3-bromophenyl moiety, with an (R)-absolute configuration as confirmed by its IUPAC name (1R)-1-(3-bromophenyl)ethan-1-ol and SMILES notation C[C@@H](O)C1=CC=CC(Br)=C1 . As a member of the 1-arylethanol family, this compound is supplied commercially with minimum purity specifications of 95% (GC) and enantiomeric excess (ee) of ≥97.5% . Its bromine substitution at the meta-position of the phenyl ring and defined chirality make it a valued chiral building block and intermediate in asymmetric synthesis, pharmaceutical research, and biocatalysis applications .

Why (R)-1-(3-Bromophenyl)ethanol Cannot Be Replaced by Racemic Mixtures or Positional Isomers: Chiral and Regioisomeric Specificity Requirements


In scientific and industrial workflows requiring stereochemically defined intermediates, generic substitution of (R)-1-(3-bromophenyl)ethanol with its racemate (RS)-1-(3-bromophenyl)ethanol, its enantiomer (S)-1-(3-bromophenyl)ethanol, or positional bromine isomers (2-bromo or 4-bromo) introduces quantifiable and functionally consequential deviations. The (R)-enantiomer is the pharmacologically active form in many adrenergic drug classes, whereas the (S)-enantiomer often exhibits reduced activity or unwanted side effects [1]. Furthermore, enzyme-substrate specificity varies dramatically by halogen position: 1-(3-bromophenyl)ethanol demonstrates 315% relative activity with alcohol dehydrogenase compared to the unsubstituted phenylethanol baseline, while the 2-bromo isomer exhibits only 11.3% relative activity under identical assay conditions—a nearly 28-fold difference in enzymatic processing efficiency [2]. Regioisomeric substitution therefore directly impacts reaction kinetics in biocatalytic transformations and downstream coupling efficiency in cross-coupling reactions, where the meta-bromine position offers distinct electronic and steric properties compared to ortho- or para-substituted analogs. Procurement of the specified (R)-enantiomer with defined meta-bromine substitution is thus a functional necessity, not a preference, for achieving reproducible stereochemical outcomes and predictable reactivity.

(R)-1-(3-Bromophenyl)ethanol: Comparator-Based Quantitative Differentiation Evidence


Meta-Bromine Substitution Confers 315% Relative Alcohol Dehydrogenase Activity Versus Phenylethanol Baseline and 28-Fold Advantage Over Ortho-Bromo Isomer

In enzyme-catalyzed oxidation reactions using alcohol dehydrogenase [NAD(P)+] (EC 1.1.1.71), 1-(3-bromophenyl)ethanol exhibits 315% relative activity compared to the baseline substrate (RS)-1-phenylethanol (set at 100%). In contrast, the positional isomer 1-(2-bromophenyl)ethanol displays only 11.3% relative activity under identical assay conditions [1]. The 1-(3-chlorophenyl)ethanol analog demonstrates 205% relative activity, and 1-(4-bromophenyl)ethanol shows 167% relative activity, confirming that the meta-bromine substitution yields the highest enzymatic turnover among halophenyl analogs tested [1].

Biocatalysis Enzymology Alcohol Dehydrogenase Chiral Alcohol Synthesis

Commercially Supplied (R)-Enantiomer with ≥97.5% ee Specification Enables Direct Use in Stereoselective Synthesis Without Resolution

Commercially available (R)-1-(3-bromophenyl)ethanol is supplied with a minimum enantiomeric excess specification of 97.5% ee (determined by GC), alongside a chemical purity of ≥94-95% . In contrast, the racemic mixture (RS)-1-(3-bromophenyl)ethanol would require additional chiral resolution steps (e.g., enzymatic kinetic resolution, chiral chromatography, or diastereomeric crystallization) prior to use in stereospecific applications, adding process steps, cost, and material loss .

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity Quality Control

(R)-Configuration Aligns with Pharmacologically Active Enantiomer Preference in Adrenergic Drug Intermediate Series

In the class of 2-substituted amino-1-arylethanols, which serve as intermediates for adrenergic drugs and drug candidates, the (R)-enantiomer consistently demonstrates superior biological activity compared to the (S)-enantiomer, with the latter often exhibiting reduced efficacy and undesirable side effects [1]. This stereochemical preference is established in the literature for compounds derived from ω-bromoacetophenone precursors [1].

Medicinal Chemistry Adrenergic Agents Stereochemistry-Selectivity Drug Development

Physical Property Differentiation: Liquid State and Storage Requirements Distinguish from Structurally Similar Crystalline or Ambient-Stable Analogs

(R)-1-(3-Bromophenyl)ethanol exists as a clear colorless liquid at ambient temperature with a boiling point of 264°C, density of 1.470 g/mL, and flash point of 114°C, requiring refrigerated storage at 2-8°C . This distinguishes it from its prochiral ketone precursor 3-bromoacetophenone (CAS 2142-63-4), which is a transparent yellow liquid with a melting point of 8-11°C, boiling point of 255°C, and density of 1.505 g/mL .

Physical Chemistry Material Handling Storage Conditions Procurement Planning

Meta-Bromine Position Provides Optimal Cross-Coupling Reactivity for Suzuki-Miyaura and Related Pd-Catalyzed Transformations

The 3-bromophenyl moiety in (R)-1-(3-bromophenyl)ethanol provides a reactive aryl bromide site for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and related C-C/C-N bond-forming transformations . The meta-substitution pattern offers distinct electronic and steric properties compared to ortho- (2-bromo) and para- (4-bromo) isomers. Meta-substituted aryl bromides generally exhibit intermediate reactivity between the sterically hindered ortho-position and the electronically distinct para-position, with reported synthetic applications for constructing functionalized biaryl and heteroaryl systems in pharmaceutical intermediate synthesis .

Cross-Coupling Suzuki-Miyaura C-C Bond Formation Organometallic Chemistry

(R)-1-(3-Bromophenyl)ethanol: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Biocatalytic Synthesis of Enantioenriched Chiral Alcohols via Alcohol Dehydrogenase (ADH)-Mediated Redox Systems

Researchers employing alcohol dehydrogenase [NAD(P)+] (EC 1.1.1.71) for the enantioselective reduction of ketones or oxidation of alcohols should prioritize (R)-1-(3-bromophenyl)ethanol over other halogen-substituted aryl alcohols based on its 315% relative enzymatic activity—the highest among tested halophenyl analogs and nearly 28-fold greater than the ortho-bromo isomer (11.3% relative activity) [1]. This superior substrate processing efficiency translates directly to higher turnover rates, reduced enzyme loading requirements, and improved process economics in both analytical and preparative biocatalytic applications.

Stereospecific Synthesis of Adrenergic Drug Intermediates and Chiral 2-Amino-1-arylethanol Derivatives

Medicinal chemistry and process chemistry groups developing adrenergic agents or structurally related 2-substituted amino-1-arylethanols require the (R)-enantiomer specifically, as literature precedent establishes that the (R)-configuration is the pharmacologically active form in this compound class, while the (S)-enantiomer exhibits reduced efficacy and potential side effects [2]. Procurement of commercially available (R)-1-(3-bromophenyl)ethanol with ≥97.5% ee eliminates the need for in-house chiral resolution and ensures that downstream biological screening and SAR studies are conducted on the stereochemically relevant enantiomer.

Pd-Catalyzed Cross-Coupling for Functionalized Chiral Building Block Construction

In synthetic workflows requiring Suzuki-Miyaura, Buchwald-Hartwig, or related Pd-catalyzed cross-coupling reactions, (R)-1-(3-bromophenyl)ethanol serves as a bifunctional chiral building block combining a reactive meta-bromine aryl halide site with a stereodefined secondary alcohol . The meta-substitution pattern provides a balance of steric accessibility and electronic properties that distinguishes it from ortho- and para-isomers, enabling predictable coupling reactivity while preserving the chiral alcohol functionality for subsequent derivatization (e.g., Mitsunobu inversion, esterification, or oxidation to the corresponding ketone).

Enzymatic Kinetic Resolution Studies and Chiral Recognition Research

For academic and industrial laboratories investigating enzymatic kinetic resolution methodologies, (R)-1-(3-bromophenyl)ethanol and its racemate serve as established substrate systems for evaluating lipase-catalyzed enantioselective acylation and related resolution protocols . The compound's well-defined stereochemistry and commercial availability in both enantiopure (R) and (S) forms, as well as the racemic mixture, makes it a reliable substrate for developing and benchmarking new chiral resolution catalysts, immobilized enzyme systems, and chiral stationary phase screening.

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